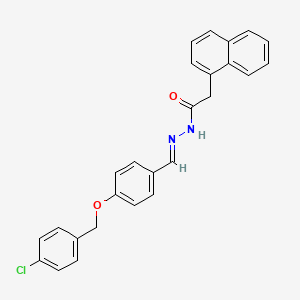![molecular formula C21H14BrClFN5OS B12015794 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12015794.png)
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex molecule with a diverse range of applications. Let’s explore its structure and properties.
Chemical Formula: CHBrFNOS
CAS Number: 840472-38-0
Molecular Weight: 502.343 g/mol
Méthodes De Préparation
Synthetic Routes:
The synthesis of this compound involves several steps
-
Sulfanylation of 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- A sulfur atom is introduced at the triazole ring, resulting in the formation of the sulfanyl group.
- This step is crucial for the compound’s biological activity.
-
Acetylation
- The sulfanyl group is acetylated using an acetylating agent (e.g., acetic anhydride or acetyl chloride).
- The resulting compound is 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide.
Industrial Production:
While industrial-scale production methods may vary, the synthetic routes mentioned above serve as a foundation for large-scale manufacturing.
Analyse Des Réactions Chimiques
Reactions:
-
Oxidation and Reduction
- The compound can undergo redox reactions due to the presence of functional groups (e.g., the sulfanyl group).
- Oxidation may lead to the formation of sulfoxides or sulfones.
- Reduction could yield the corresponding thiol or other reduced forms.
-
Substitution Reactions
- The bromine and chlorine atoms are susceptible to substitution reactions.
- Common reagents include nucleophiles (e.g., amines, thiols) or halogenating agents.
Major Products:
Sulfanyl Group Modifications:
Applications De Recherche Scientifique
This compound finds applications in various fields:
-
Medicine
- Investigated as a potential drug candidate due to its unique structure.
- May exhibit antimicrobial, antiviral, or anticancer properties.
-
Chemistry
- Used as a building block for designing novel molecules.
- Studied for its reactivity and potential catalytic applications.
-
Biology
- Investigated for interactions with biological targets (e.g., enzymes, receptors).
-
Industry
- May serve as a precursor for other compounds.
Mécanisme D'action
The exact mechanism remains an active area of research. potential pathways include:
Target Binding:
Cellular Signaling:
Comparaison Avec Des Composés Similaires
While this compound is unique, let’s briefly mention similar compounds:
Propriétés
Formule moléculaire |
C21H14BrClFN5OS |
|---|---|
Poids moléculaire |
518.8 g/mol |
Nom IUPAC |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H14BrClFN5OS/c22-14-3-6-16(7-4-14)29-20(13-2-1-9-25-11-13)27-28-21(29)31-12-19(30)26-15-5-8-18(24)17(23)10-15/h1-11H,12H2,(H,26,30) |
Clé InChI |
URVTXKYBHBKDLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12015712.png)
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B12015714.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12015721.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12015725.png)
![2-({4-allyl-5-[(3-chloro-2-methylanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-isopropyl-N-phenylacetamide](/img/structure/B12015726.png)
![4-{(5E)-4-oxo-5-[(2E)-3-phenyl-2-propenylidene]-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid](/img/structure/B12015728.png)

![2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12015747.png)

![(5E)-5-(3-bromobenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015754.png)

![(2Z)-2-(2-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12015769.png)

